molecular formula C9H8N2O B1421046 1-Methyl-1H-indazole-7-carbaldehyde CAS No. 951030-58-3

1-Methyl-1H-indazole-7-carbaldehyde

Cat. No. B1421046
CAS RN: 951030-58-3
M. Wt: 160.17 g/mol
InChI Key: AUHRZXONDSMLBP-UHFFFAOYSA-N
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Description

“1-Methyl-1H-indazole-7-carbaldehyde” is a heterocyclic compound . It is a solid substance and its molecular formula is C9H8N2O .


Synthesis Analysis

The synthesis of indazole derivatives, including “1-Methyl-1H-indazole-7-carbaldehyde”, has been a topic of interest in the field of organic chemistry . Various methods have been explored, including cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . A new practical synthesis of 1H-indazole has been presented, where a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-indazole-7-carbaldehyde” is represented by the InChI code 1S/C9H8N2O/c1-11-9-7 (5-10-11)3-2-4-8 (9)6-12/h2-6H,1H3 . This indicates that the compound consists of a 1H-indazole ring with a methyl group at the 1-position and a carbaldehyde group at the 7-position.


Physical And Chemical Properties Analysis

“1-Methyl-1H-indazole-7-carbaldehyde” is a solid substance . It has a molecular weight of 160.18 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Antifungal Applications

Similar to their antibacterial properties, indazoles may also serve as antifungal agents, with research into “1-Methyl-1H-indazole-7-carbaldehyde” potentially expanding this application.

Each of these fields offers a rich area for scientific inquiry, with “1-Methyl-1H-indazole-7-carbaldehyde” standing as a versatile compound for various medicinal applications . Further research into each application could yield significant advancements in medical science.

Safety and Hazards

The compound is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302+H312+H332;H315;H319;H335 .

Future Directions

Indazole derivatives, including “1-Methyl-1H-indazole-7-carbaldehyde”, continue to attract attention due to their wide range of pharmacological activities . Future research may focus on developing new synthetic methods and exploring their biological activities .

properties

IUPAC Name

1-methylindazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-7(5-10-11)3-2-4-8(9)6-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHRZXONDSMLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678478
Record name 1-Methyl-1H-indazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-7-carbaldehyde

CAS RN

951030-58-3
Record name 1-Methyl-1H-indazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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